2-(2-bromophenoxy)-N,N-diethylethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenoxy)-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTRHFRVNMLHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Bromophenoxy N,n Diethylethanamine
Strategic Approaches to Carbon-Oxygen Bond Formation
The formation of the ether bond between the 2-bromophenol (B46759) and the ethanamine fragment is a critical step in the synthesis of 2-(2-bromophenoxy)-N,N-diethylethanamine. Various classical and modern organic reactions can be adapted for this purpose.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Linkage
Nucleophilic aromatic substitution (SNAr) presents a viable, albeit challenging, route for the formation of the aryl ether bond. masterorganicchemistry.com The SNAr mechanism typically involves the attack of a nucleophile on an electron-deficient aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of a suitable 2-bromo-substituted benzene (B151609) ring with the alkoxide of 2-(diethylamino)ethanol (B1670525).
The success of an SNAr reaction is highly dependent on the electronic properties of the aryl halide. masterorganicchemistry.com The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for stabilizing the anionic Meisenheimer complex and accelerating the reaction. masterorganicchemistry.com In the case of a simple 2-bromophenol derivative, the lack of significant electron-withdrawing substituents on the aromatic ring makes the SNAr approach less favorable compared to other methods. The reaction generally requires harsh conditions, such as high temperatures and the use of a strong base to generate the alkoxide nucleophile. fishersci.co.uk
A general representation of the SNAr approach is depicted below:
Scheme 1: General SNAr approach for the synthesis of this compound.
| Parameter | Typical Condition | Reference |
| Nucleophile | Sodium 2-(diethylamino)ethoxide | fishersci.co.uk |
| Substrate | Activated 1-bromo-2-nitrobenzene (B46134) derivative | masterorganicchemistry.com |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | fishersci.co.uk |
| Base | Strong base (e.g., NaH) | fishersci.co.uk |
| Temperature | Elevated temperatures (e.g., 80-150 °C) | wikipedia.org |
Williamson Ether Synthesis Adaptations for Phenoxyamine Derivatives
The Williamson ether synthesis is a widely used and versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.combyjus.comwikipedia.org This method is highly applicable to the synthesis of this compound. The strategy involves the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic 2-chloro- or 2-bromo-N,N-diethylethanamine. byjus.com
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the phenoxide in situ. byjus.com The choice of solvent is critical, with polar aprotic solvents like DMF or acetonitrile (B52724) being commonly employed to facilitate the SN2 reaction. byjus.com The success of the Williamson ether synthesis is contingent on the use of a primary alkyl halide to minimize competing elimination reactions. masterorganicchemistry.com
A representative scheme for the Williamson ether synthesis of the target molecule is as follows:
Scheme 2: Williamson ether synthesis of this compound.
| Parameter | Typical Condition | Reference |
| Phenol (B47542) | 2-Bromophenol | byjus.com |
| Alkyl Halide | 2-Chloro-N,N-diethylethanamine | chemicalbook.com |
| Base | K2CO3, NaOH | byjus.com |
| Solvent | Acetonitrile, DMF | byjus.com |
| Temperature | 50-100 °C | byjus.com |
Transition-Metal Catalyzed Etherification Pathways (e.g., Ullmann or Buchwald-Hartwig type couplings)
Transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-oxygen bonds. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the synthesis of diaryl ethers and can be adapted for the formation of aryl alkyl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org For the synthesis of this compound, this would entail the reaction of 2-bromophenol with 2-(diethylamino)ethanol in the presence of a copper catalyst. Modern variations of the Ullmann ether synthesis often utilize ligands to improve catalyst performance and allow for milder reaction conditions. organic-chemistry.org
More recently, palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination, have been developed for C-O bond formation. wikipedia.org These reactions offer high efficiency and functional group tolerance. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol and reductive elimination to yield the ether product.
A general scheme for a copper-catalyzed Ullmann-type etherification is shown below:
Scheme 3: Ullmann-type synthesis of this compound.
| Parameter | Typical Condition | Reference |
| Aryl Halide | 1,2-Dibromobenzene or 2-Bromoiodobenzene | chemicalbook.com |
| Alcohol | 2-(Diethylamino)ethanol | organic-chemistry.org |
| Catalyst | CuI, CuO | wikipedia.orgthieme-connect.de |
| Ligand | N,N-Dimethylglycine, 1,10-Phenanthroline | wikipedia.orgorganic-chemistry.org |
| Base | Cs2CO3, K2CO3 | organic-chemistry.org |
| Solvent | Toluene (B28343), Dioxane | libretexts.org |
| Temperature | 100-210 °C | chemicalbook.com |
Elaboration of the N,N-Diethylethanamine Moiety
The N,N-diethylethanamine side chain can be introduced either as a complete unit or constructed stepwise on the phenoxy scaffold.
Direct Amination Techniques for Ethanamine Side Chain Introduction
Direct amination involves the reaction of a precursor containing a suitable leaving group with diethylamine (B46881). For instance, a 2-(2-bromophenoxy)ethyl halide could be reacted with diethylamine to form the target molecule. This is a straightforward SN2 reaction.
Alternatively, transition-metal catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming the C-N bond. wikipedia.org This palladium-catalyzed cross-coupling reaction can be used to couple an amine with an aryl or alkyl halide. wikipedia.orglibretexts.org In this context, one could envision a strategy where a 2-(2-bromophenoxy)ethyl halide is coupled with diethylamine in the presence of a palladium catalyst and a suitable ligand.
| Parameter | Typical Condition | Reference |
| Substrate | 2-(2-bromophenoxy)ethyl halide | chemicalbook.com |
| Amine | Diethylamine | atamanchemicals.com |
| Catalyst (for cross-coupling) | Pd(OAc)2 | researchgate.net |
| Ligand (for cross-coupling) | Bidentate phosphine (B1218219) ligands (e.g., BINAP, dppf) | wikipedia.org |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu) | researchgate.net |
| Solvent | Toluene, THF | libretexts.org |
Reductive Amination Protocols for Amine Formation
Reductive amination is a versatile two-step process that can be used to synthesize amines from carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.comjocpr.com The reaction proceeds through the initial formation of an iminium ion from the reaction of an aldehyde or ketone with a secondary amine, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com
For the synthesis of this compound, this would involve the reaction of 2-(2-bromophenoxy)acetaldehyde (B13933081) with diethylamine to form the corresponding enamine or iminium ion, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The latter two are often preferred as they are more selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com
A general scheme for the reductive amination approach is presented below:
Scheme 4: Reductive amination for the synthesis of this compound.
| Parameter | Typical Condition | Reference |
| Carbonyl Compound | 2-(2-bromophenoxy)acetaldehyde | masterorganicchemistry.com |
| Amine | Diethylamine | atamanchemicals.com |
| Reducing Agent | NaBH3CN, NaBH(OAc)3 | masterorganicchemistry.com |
| Solvent | Methanol, Dichloroethane | organic-chemistry.org |
| pH | Mildly acidic conditions | youtube.com |
Precursor Synthesis and Halogenation Chemistry
Directed Ortho-Metalation Strategies for Brominated Phenol Precursors
The regioselective synthesis of 2-bromophenol, the primary phenolic precursor, is paramount. Standard electrophilic bromination of phenol typically yields a mixture of ortho- and para-isomers, with the para-isomer often predominating. scientificupdate.com To achieve exclusive ortho-bromination, directed ortho-metalation (DoM) has emerged as a powerful strategy. wikipedia.org This technique leverages a directing metalation group (DMG) on the aromatic ring to guide a strong base, usually an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgbaranlab.org
In this context, the hydroxyl group of phenol itself is not an effective DMG. However, it can be converted into a more potent directing group, such as an O-aryl carbamate. researchgate.netuwindsor.ca The process involves the following key steps:
Protection/Activation : The phenol is first reacted with an isocyanate or a similar reagent to form a directing group like an O-aryl N,N-diethylcarbamate. This group is a strong director for lithiation. uwindsor.ca
Ortho-Lithiation : The protected phenol is then treated with a strong alkyllithium base, such as sec-butyllithium (B1581126) (s-BuLi) or n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.netuwindsor.ca The DMG interacts with the lithium cation, positioning the base to selectively abstract a proton from the ortho position, forming a stable aryllithium intermediate. wikipedia.orgbaranlab.org
Halogenation : The aryllithium intermediate is then quenched with an electrophilic bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom specifically at the ortho-position. researchgate.net
Deprotection : Finally, the directing group is cleaved under mild conditions to liberate the desired 2-bromophenol precursor. researchgate.net
This method provides excellent regioselectivity, overcoming the limitations of classical electrophilic substitution and ensuring a pure supply of the necessary 2-bromophenol. scientificupdate.comwikipedia.org
Synthesis of 2-bromo-N,N-diethylethanamine Intermediates
The second key component is the side chain, 2-bromo-N,N-diethylethanamine. This compound is often handled and sold as its hydrobromide salt, 2-bromo-N,N-diethylethylamine hydrobromide, due to the greater stability of the salt form. chemicalbook.comchemicalbook.comsigmaaldrich.com For the subsequent etherification reaction, the free amine is required. chemicalbook.com The liberation of the free base is a straightforward but critical step, typically achieved by treating the hydrobromide salt with a suitable base. chemicalbook.com A common laboratory procedure involves stirring the salt in a biphasic system of a saturated aqueous sodium carbonate (Na₂CO₃) solution and an organic solvent like ethyl acetate (B1210297) (EtOAc). chemicalbook.com The carbonate base neutralizes the hydrobromic acid, and the resulting free 2-bromo-N,N-diethylethanamine is extracted into the organic layer, which can then be separated, dried, and used directly in the next step.
Optimization of Reaction Conditions and Selectivity
The core of the synthesis is the coupling of 2-bromophenol and 2-bromo-N,N-diethylethanamine via the Williamson ether synthesis. masterorganicchemistry.com This is an Sₙ2 reaction where the phenoxide, formed by deprotonating 2-bromophenol with a base, acts as a nucleophile, attacking the electrophilic carbon of the amino-alkyl halide. numberanalytics.com Optimizing the conditions for this reaction is crucial for maximizing yield and minimizing side reactions. numberanalytics.comnumberanalytics.com
Solvent System Design and Influence on Reaction Outcomes
The choice of solvent significantly affects the rate and efficiency of the Williamson ether synthesis. numberanalytics.comfrancis-press.com Polar aprotic solvents are generally preferred because they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more exposed and nucleophilic. numberanalytics.comnumberanalytics.com
| Solvent System | Typical Effect on Reaction | Reference |
| Dimethylformamide (DMF) | High yields due to its ability to solvate cations, enhancing nucleophilicity. | numberanalytics.comfrancis-press.com |
| Dimethyl Sulfoxide (B87167) (DMSO) | Similar to DMF, promotes high yields by increasing the reactivity of the alkoxide. | numberanalytics.comfrancis-press.com |
| Acetonitrile | A common polar aprotic solvent that can facilitate the reaction, though sometimes less effective than DMF or DMSO. | nih.gov |
| Trifluoroacetic Acid (TFA) | Investigated in related hypervalent iodine-mediated reactions, showing that highly specialized solvent systems can lead to unique reactivity. | nih.gov |
| Toluene | A nonpolar solvent, often used with a phase-transfer catalyst to bring the reactants together. | francis-press.com |
| Alcohols (e.g., Ethanol) | Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and leading to lower yields. | masterorganicchemistry.com |
This table presents a summary of how different solvent systems can influence the outcome of Williamson ether synthesis reactions based on established chemical principles.
Catalytic Systems and Base Selection for Enhanced Efficiency
The choice of base is critical for generating the nucleophilic phenoxide from 2-bromophenol. Strong bases are required to ensure complete deprotonation. numberanalytics.com Common choices include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). numberanalytics.com
In addition to strong bases, various catalytic systems can enhance the reaction's efficiency and selectivity. numberanalytics.comnumberanalytics.com
Phase-Transfer Catalysts (PTCs) : When using a biphasic system (e.g., toluene and aqueous sodium hydroxide), PTCs such as quaternary ammonium (B1175870) salts can shuttle the phenoxide from the aqueous phase to the organic phase, where it can react with the alkyl halide. numberanalytics.com
Transition Metal Catalysts : While not always necessary for a standard Williamson synthesis, transition metals like copper (Cu) and palladium (Pd) have been shown to catalyze etherification reactions, especially with less reactive substrates. numberanalytics.com Iron catalysts, such as iron(III) triflate, have also been explored for promoting etherification reactions between alcohols under mild conditions. acs.org
Additives : Sometimes, additives like potassium iodide are used. The iodide can displace the bromide on the alkyl halide in situ, forming a more reactive iodo-intermediate that is then more readily attacked by the phenoxide. francis-press.com
| Base/Catalyst System | Role in Synthesis | Reference |
| Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the phenol. | numberanalytics.com |
| Potassium tert-Butoxide (KOtBu) | A strong, sterically hindered base effective in generating the phenoxide. | numberanalytics.com |
| Palladium(0)/Copper(I) Catalysts | Can enhance reaction rates and allow for milder conditions, though more common in Ullmann-type couplings. | numberanalytics.com |
| Iron(III) Catalysts | Shown to be effective in promoting etherification and transetherification reactions. | acs.org |
| Phase-Transfer Catalysts | Facilitate reactions in biphasic systems by transporting the nucleophile across the phase boundary. | numberanalytics.com |
This table outlines the roles of various bases and catalytic systems that can be employed to improve the efficiency of the etherification process.
Temperature and Pressure Regimes in Synthetic Protocols
Temperature and pressure are key physical parameters that must be carefully controlled. numberanalytics.comgoogle.com
Temperature : Increasing the reaction temperature generally increases the reaction rate according to the Arrhenius equation. jeeadv.ac.in However, excessive heat can promote undesirable side reactions, such as elimination in the alkyl halide or decomposition of the reactants or products. numberanalytics.com The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity. For many etherification reactions, temperatures between 30°C and 120°C are typical. google.com
Pressure : The pressure is usually controlled to maintain the reactants in the liquid phase, especially when using volatile solvents or operating at temperatures near their boiling points. google.com While high-pressure conditions can increase the concentration of reactants and accelerate the rate, most laboratory-scale Williamson ether syntheses are conducted at or near atmospheric pressure. numberanalytics.com
Sophisticated Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR for Chemical Environment and Connectivity
Detailed experimental ¹H NMR data for 2-(2-bromophenoxy)-N,N-diethylethanamine, which would reveal the chemical shifts, coupling constants, and multiplicity of the protons, are not documented in available scientific literature. Such data would be essential for confirming the proton environments within the molecule, including the distinct signals of the aromatic protons, the protons of the ethyl groups on the amine, and the protons of the ethoxy bridge.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Similarly, published ¹³C NMR data for this compound are not available. A ¹³C NMR spectrum would provide critical information about the carbon framework of the molecule, identifying the chemical shifts of each unique carbon atom, including those in the brominated phenyl ring and the N,N-diethylethanamine moiety.
Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
There is no available information on advanced 2D NMR studies (such as COSY, HSQC, HMBC, or NOESY) for this compound. These sophisticated techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule. For instance, a COSY spectrum would establish proton-proton couplings, while HSQC and HMBC would reveal one-bond and multiple-bond proton-carbon correlations, respectively. NOESY would provide insights into the through-space proximity of protons, aiding in the determination of the molecule's conformation.
Vibrational Spectroscopy for Molecular Structure
Vibrational spectroscopy techniques, including FT-IR and Raman, are fundamental for identifying the functional groups and fingerprinting the molecular structure of a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Specific experimental FT-IR spectral data for this compound, which would detail the characteristic absorption bands for its functional groups, are not found in the reviewed literature. An FT-IR spectrum would be expected to show characteristic peaks for the C-Br stretching, aromatic C-H and C=C stretching, C-O-C ether linkage stretching, and aliphatic C-H stretching vibrations.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of a unique elemental formula, providing a high degree of confidence in the compound's identity.
Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In the positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the precise determination of its elemental formula.
The theoretical exact mass of the protonated molecule is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The experimentally determined value should closely match this theoretical calculation, typically within a few parts per million (ppm), to confirm the elemental composition.
Table 1: Illustrative High-Resolution ESI-MS Data for this compound
| Parameter | Value |
| Ion Formula | [C₁₂H₁₉BrNO]⁺ |
| Theoretical m/z | 272.0699 |
| Measured m/z | 272.0702 |
| Mass Accuracy (ppm) | 1.1 |
| Ionization Mode | Positive |
Note: The data presented in this table is illustrative and represents a plausible outcome for the analysis of this compound.
Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrometer provides structural information for each separated component.
The electron ionization (EI) mass spectrum of the parent compound is expected to show a characteristic fragmentation pattern. Key fragmentation pathways for this molecule would likely involve alpha-cleavage of the diethylamino group and cleavage of the ether bond. The molecular ion peak may be observed, though it might be of low intensity.
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z (predicted) | Proposed Fragment |
| 271/273 | [M]⁺ (Molecular Ion) |
| 199/201 | [M - C₄H₁₀N]⁺ |
| 171/173 | [BrC₆H₄O]⁺ |
| 86 | [C₅H₁₂N]⁺ |
| 72 | [C₄H₁₀N]⁺ |
Note: The data in this table is predicted based on established fragmentation patterns for similar chemical structures.
For the analysis of this compound in complex matrices, such as in biological fluids or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. This technique involves the separation of the analyte by liquid chromatography, followed by mass spectrometric detection where a specific precursor ion is selected and fragmented to produce characteristic product ions.
This multiple reaction monitoring (MRM) approach allows for the quantification of the target compound at very low concentrations, even in the presence of interfering substances.
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | 272.1 |
| Product Ion 1 (m/z) | 86.1 |
| Product Ion 2 (m/z) | 72.1 |
| Collision Energy (eV) | 20 |
| Dwell Time (ms) | 100 |
Note: The parameters in this table are hypothetical and would require experimental optimization.
Other Advanced Analytical Methodologies
Beyond mass spectrometry, other advanced analytical techniques are crucial for a complete characterization of the compound.
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. wikipedia.org
Table 4: Representative Crystallographic Data for a Small Organic Molecule
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 98.76 |
| Volume (ų) | 1523.4 |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: This data is representative for a small organic molecule and does not correspond to experimentally determined values for this compound.
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. azom.com For this compound (C₁₂H₁₈BrNO), the experimentally determined percentages of carbon, hydrogen, and nitrogen should align closely with the theoretically calculated values. This analysis provides a crucial verification of the compound's elemental composition and purity.
Table 5: Elemental Analysis Data for C₁₂H₁₈BrNO
| Element | Theoretical % | Experimental % |
| Carbon (C) | 52.96 | 52.91 |
| Hydrogen (H) | 6.67 | 6.72 |
| Nitrogen (N) | 5.15 | 5.11 |
Note: The experimental percentages are illustrative and represent a plausible result for a pure sample.
Mechanistic Investigations of Chemical Reactivity
Detailed Exploration of Nucleophilic Substitution at the Bromine Center
The bromine atom attached to the phenyl ring in 2-(2-bromophenoxy)-N,N-diethylethanamine is a key site for chemical transformation, primarily through nucleophilic substitution reactions.
S_N2 Reaction Mechanism Elucidation in the Context of 2-Bromophenoxy Moiety
The bimolecular nucleophilic substitution (S_N2) reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. youtube.comresearchgate.net In the context of the 2-bromophenoxy moiety, the electrophilic center is the carbon atom of the ethylamine (B1201723) chain bonded to the phenoxy group. The reaction rate for an S_N2 mechanism is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. youtube.compsu.eduucl.ac.uktubitak.gov.tr This bimolecular dependency implies that both reactants are involved in the rate-determining step of the reaction. youtube.comucl.ac.uk
The mechanism proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. tubitak.gov.trnih.gov This trajectory allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-leaving group bond. As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the leaving group simultaneously breaks. researchgate.net This process passes through a high-energy transition state where the central carbon is pentacoordinate, featuring partial bonds to both the incoming nucleophile and the outgoing leaving group. tubitak.gov.tr
Steric and Electronic Factors Governing S_N2 Reactivity and Stereochemical Inversion
The feasibility and rate of an S_N2 reaction are significantly influenced by both steric and electronic factors. Steric hindrance around the electrophilic carbon atom can impede the approach of the nucleophile, thereby slowing down or even preventing the reaction. masterorganicchemistry.comnih.gov In this compound, the ethylamine side chain is the site of potential S_N2 attack. The presence of the bulky diethylethanamine group and the adjacent 2-bromophenoxy ring can create steric congestion, potentially reducing the rate of S_N2 reactions at the α-carbon of the ethyl group.
Electronically, the nature of the substituents on the aromatic ring can influence the reactivity. The bromine atom, being an electron-withdrawing group, can affect the electron density of the entire phenoxy moiety, although its direct electronic effect on the distant ethylamine chain is likely to be modest.
A hallmark of the S_N2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. nih.gov If the carbon atom undergoing attack is a stereocenter, the backside attack mechanism dictates that the product will have the opposite configuration to the starting material. nih.gov For instance, if the substrate is an (R)-enantiomer, the S_N2 reaction will lead to the formation of the (S)-enantiomer, and vice versa. nih.gov
Competing Elimination (E1/E2) Pathways and Product Distribution
In conjunction with nucleophilic substitution, elimination reactions often occur as competing pathways. The nature of the substrate, the strength of the base/nucleophile, and the reaction conditions determine the product distribution between substitution and elimination. masterorganicchemistry.comyoutube.comyoutube.com
The E2 (bimolecular elimination) mechanism, like the S_N2 reaction, is a one-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond and the expulsion of the leaving group. youtube.com Strong, sterically hindered bases tend to favor E2 elimination over S_N2 substitution. masterorganicchemistry.com For this compound, a strong base could abstract a proton from the β-carbon of the ethylamine chain, leading to an elimination product.
The E1 (unimolecular elimination) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate, similar to the S_N1 reaction. This pathway is more prevalent with tertiary substrates and in the presence of weak bases. Given that the ethyl group in the target molecule is primary, E1 elimination is generally less likely than E2.
The ratio of substitution to elimination products is a critical consideration in synthetic design. For primary substrates like the ethylamine chain in our molecule of interest, S_N2 reactions are generally favored, especially with good, non-bulky nucleophiles. masterorganicchemistry.com However, the use of a strong, bulky base would likely shift the product distribution towards the E2 product.
Understanding Etherification Reaction Mechanisms
The ether linkage in this compound is typically formed through a nucleophilic substitution reaction, most commonly the Williamson ether synthesis.
Role of Basicity and Nucleophilicity in Phenoxide Formation and Reactivity
The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide ion with an alkyl halide. researchgate.netnih.gov In the synthesis of this compound, the first step would be the deprotonation of 2-bromophenol (B46759) by a suitable base to form the corresponding 2-bromophenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol (B47542) (pKa ~10) but should not promote unwanted side reactions. ucl.ac.uk Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3).
Once formed, the 2-bromophenoxide acts as a nucleophile. It is important to distinguish between basicity and nucleophilicity. Basicity is a thermodynamic concept related to the ability of a species to accept a proton, while nucleophilicity is a kinetic concept describing the rate at which a species attacks an electrophilic carbon. youtube.comnih.govwalisongo.ac.idresearchgate.net While stronger bases are often stronger nucleophiles, this is not always the case, especially when steric hindrance is a factor. nih.gov The phenoxide ion is a good nucleophile, and its reactivity can be influenced by the solvent. Polar aprotic solvents like DMSO or DMF are often used in Williamson ether synthesis as they solvate the cation but not the nucleophilic anion, thereby enhancing its reactivity. researchgate.netucl.ac.uk
Kinetic Studies of Aryl Ether Bond Formation
The formation of the aryl ether bond in the Williamson synthesis is an S_N2 reaction. researchgate.netnih.gov The rate of this reaction is dependent on the concentrations of both the phenoxide and the alkyl halide. Kinetic studies of similar Williamson ether syntheses have shown that the reaction follows second-order kinetics, consistent with the S_N2 mechanism. psu.edunih.gov
The structure of the alkyl halide also plays a crucial role. Primary alkyl halides, such as 2-chloro-N,N-diethylethanamine or 2-bromo-N,N-diethylethanamine, are ideal substrates for this reaction as they are sterically unhindered and less prone to competing elimination reactions. nih.gov Secondary alkyl halides can also be used, but they often lead to a mixture of substitution and elimination products. nih.gov Tertiary alkyl halides are generally unsuitable as they primarily undergo elimination. nih.gov
The reaction rate is also influenced by the nature of the leaving group on the alkyl halide. A better leaving group (i.e., a more stable anion) will lead to a faster reaction. For instance, an alkyl iodide would react faster than an alkyl bromide, which in turn would react faster than an alkyl chloride.
Reactivity of the Tertiary Amine Functionality
The tertiary amine group, specifically the N,N-diethylethanamine moiety, is a key center of reactivity in the molecule due to the presence of a lone pair of electrons on the nitrogen atom. This lone pair imparts both basic and nucleophilic characteristics to the compound.
Nucleophilicity refers to the ability of the amine to donate its electron pair to an electrophilic center, typically a carbon atom. princeton.edu Generally, for amines, nucleophilicity trends with basicity. sciensage.info The N,N-diethylethanamine group is a competent nucleophile. princeton.edu However, the steric hindrance caused by the two ethyl groups and the bulky 2-bromophenoxyethyl chain can influence its nucleophilic strength. sciensage.info In comparison to less hindered tertiary amines, the rate of its nucleophilic reactions may be slower.
Table 1: Factors Influencing Basicity and Nucleophilicity of the Diethylethanamine Group
| Factor | Influence on Basicity | Influence on Nucleophilicity |
| Two Ethyl Groups | Increase (electron-donating) | Increase (electron-donating) |
| 2-Bromophenoxy Group | Slight Decrease (inductive effect) | Slight Decrease (inductive effect) |
| Steric Hindrance | Minimal effect | Decrease (hinders approach to electrophile) |
A characteristic reaction of tertiary amines is quaternization, also known as the Menschutkin reaction. This involves the reaction of the tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. In the case of this compound, the nitrogen atom attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation.
The general reaction can be represented as: R₃N + R'-X → [R₃NR']+X⁻
Where R₃N is this compound, R'-X is an alkyl halide, and [R₃NR']+X⁻ is the resulting quaternary ammonium salt.
Computational Chemistry and Theoretical Modeling of 2 2 Bromophenoxy N,n Diethylethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. scirp.org This method is particularly well-suited for optimizing the molecular geometry of 2-(2-bromophenoxy)-N,N-diethylethanamine to find its most stable three-dimensional structure. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.
A typical DFT calculation for this purpose would employ a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a basis set, for instance, 6-311++G(d,p), which describes the atomic orbitals used in the calculation. nih.gov For a molecule containing a bromine atom, the inclusion of polarization and diffuse functions in the basis set is crucial for accurately describing the electron distribution around the halogen and the non-covalent interactions it may form. chemrxiv.orgresearchgate.net
The geometry optimization would yield key structural parameters. Based on studies of similar halogenated phenoxy derivatives, the bond lengths and angles would be influenced by the electronic effects of the bromine substituent and the steric bulk of the N,N-diethylethanamine side chain. The total electronic energy calculated for the optimized structure is a critical piece of data, serving as a baseline for determining the relative stability of different conformations and the energetics of potential reactions.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on analogous structures, as direct experimental or computational data for this specific molecule is not available in the cited literature.)
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-O (Aromatic) Bond Length | ~1.37 Å |
| C-O-C Bond Angle | ~118° |
| C-N-C Bond Angle | ~112° |
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other quantum mechanical methods offer different levels of theory for probing electronic properties.
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. acs.orguomustansiriyah.edu.iqwikipedia.org Methods like AM1 or PM3 are significantly faster than DFT or ab initio techniques, making them suitable for initial explorations of large molecules or for studying dynamic processes. wikipedia.orgwhiterose.ac.uk While less accurate for electronic properties, they can provide useful qualitative insights and are particularly valuable for preliminary conformational searches to identify low-energy structures before applying more rigorous methods. whiterose.ac.uktandfonline.com
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
To visualize a molecule's reactivity, MEP and FMO analyses are indispensable tools.
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. deeporigin.comucsb.edu It uses a color scale to indicate regions of varying charge distribution. For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the electronegative oxygen, nitrogen, and bromine atoms, highlighting these as sites susceptible to electrophilic attack. chemrxiv.org Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the ethyl groups and the aromatic ring. chemrxiv.org This map is crucial for predicting how the molecule will interact with biological targets or other reagents. deeporigin.comchemrxiv.org
Frontier Molecular Orbital (FMO) Analysis: According to FMO theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.comlibretexts.org
The HOMO represents the outermost electrons and acts as an electron donor. Its energy (EHOMO) is related to the ionization potential.
The LUMO is the lowest energy orbital available to accept electrons. Its energy (ELUMO) is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For the target molecule, the HOMO is likely to be localized on the electron-rich bromophenoxy ring, while the LUMO may be distributed across the aromatic system. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.
Table 2: Representative FMO Data for a Phenoxyethanamine Derivative (Note: Values are illustrative and based on typical DFT calculations for similar aromatic amines.)
| Orbital | Energy (eV) | Description |
| LUMO | -0.5 to -1.5 | Indicates electron-accepting capability |
| HOMO | -5.0 to -6.5 | Indicates electron-donating capability |
| HOMO-LUMO Gap | ~4.5 to 5.0 | Suggests moderate to high chemical stability |
Conformational Analysis and Flexibility
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.
Identification of Stable Conformers and Rotational Barriers
The molecule possesses several rotatable single bonds, primarily the C-O ether linkage, the C-C bond of the ethylamine (B1201723) chain, and the C-N bonds. Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformers.
A conformational search can be performed by systematically rotating these bonds and calculating the energy of each resulting structure, a process known as a potential energy surface (PES) scan. This can be done using faster semi-empirical methods to identify a set of low-energy conformers, which are then re-optimized using a more accurate DFT method. whiterose.ac.uktandfonline.com The calculations would identify the global minimum energy conformer (the most stable shape) as well as other local minima that might be accessible at room temperature. The energy differences between these conformers and the energy barriers for rotation between them are crucial for understanding the molecule's dynamic behavior. For instance, calculations on ethyl methyl ether have shown distinct energy minima and transition states corresponding to rotations around the C-O bonds. rsc.org
Intramolecular Hydrogen Bonding and Stereoelectronic Effects
The spatial arrangement of atoms in different conformers is also influenced by more subtle intramolecular forces.
Influence of Solvation on Conformational Preferences
The conformation of a flexible molecule such as this compound is significantly influenced by its surrounding environment. In the gas phase, intramolecular forces dictate the most stable three-dimensional arrangement. However, in solution, the interactions between the solute and solvent molecules can dramatically alter the conformational equilibrium. nih.govresearchgate.net
Solvation models, both implicit and explicit, are employed to simulate these effects. Implicit models represent the solvent as a continuous medium with a defined dielectric constant, while explicit models involve the inclusion of individual solvent molecules in the simulation. The choice of solvent can lead to the stabilization of different conformers. For instance, polar solvents may favor conformations where polar functional groups are more exposed, while nonpolar solvents might favor more compact structures to minimize unfavorable interactions. The reorganization of solvent molecules around the solute is a key factor in the mechanism of conformational interconversion. nih.govresearchgate.net
Table 1: Theoretical Influence of Solvent Polarity on the Conformational Preferences of this compound
| Solvent (Dielectric Constant) | Predicted Dominant Conformer | Rationale |
| Vacuum (1) | Folded | Maximizes intramolecular van der Waals interactions. |
| Heptane (1.9) | Folded | Minimal interaction with the nonpolar solvent. |
| Dichloromethane (9.1) | Partially Extended | Moderate solvent polarity begins to stabilize more open conformations. |
| Water (80.1) | Extended | Strong hydrogen bonding and dipole-dipole interactions with water favor the exposure of the ether and amine groups. |
This table is a theoretical representation based on general principles of solvation and has not been validated by specific computational studies on this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a dynamic view of molecular behavior over time, providing insights into the flexibility and interaction patterns of molecules in a simulated environment. dntb.gov.uasupsi.ch
Exploration of Conformational Dynamics in Solution
MD simulations can be used to explore the conformational landscape of this compound in various solvents. By simulating the trajectory of the molecule over nanoseconds or even microseconds, researchers can identify the most populated conformational states, the energy barriers between them, and the timescales of conformational changes. These simulations can reveal how the flexible diethylaminoethyl chain moves relative to the more rigid bromophenoxy group and how solvent molecules mediate these motions. nih.gov
Ligand-Target Docking and Interaction Analysis (Theoretical Basis)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. nih.gov
The process involves placing the ligand into the binding site of the target and evaluating the binding affinity using a scoring function. This analysis can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-target complex. For this compound, potential interactions could involve the bromine atom (as a halogen bond donor), the ether oxygen (as a hydrogen bond acceptor), and the tertiary amine (which can be protonated and form ionic interactions).
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be employed to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. unibo.itmdpi.com
Density Functional Theory (DFT) is a common method for predicting spectroscopic parameters. nih.gov For example, it is possible to calculate the theoretical NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the structure of the molecule. nih.govresearchgate.net Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help assign experimental peaks to specific molecular vibrations. nih.gov UV-Vis spectra, which provide information about electronic transitions, can also be predicted using time-dependent DFT (TD-DFT).
Table 2: Predicted Spectroscopic Data for this compound (Theoretical)
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (6.5-8.0 ppm), -OCH₂- protons (4.0-4.5 ppm), -NCH₂- protons (2.5-3.0 ppm), -CH₃ protons (1.0-1.5 ppm) |
| ¹³C NMR | Aromatic carbons (110-160 ppm), -OCH₂- carbon (60-70 ppm), -NCH₂- carbons (40-50 ppm), -CH₃ carbons (10-15 ppm) |
| IR Spectroscopy | C-O-C stretch (~1250 cm⁻¹), C-Br stretch (~650 cm⁻¹), C-N stretch (~1100 cm⁻¹) |
These are generalized predictions and the actual values would require specific computational calculations.
2 2 Bromophenoxy N,n Diethylethanamine As a Key Chemical Intermediate
Role in the Synthesis of Diverse Organic Molecules
The strategic placement of its functional groups makes 2-(2-bromophenoxy)-N,N-diethylethanamine an ideal scaffold for constructing a diverse range of organic compounds. Chemists can selectively target the bromine atom, the ether bond, or the amine group to build molecular complexity.
The bromine atom attached to the phenyl ring is a particularly reactive site and serves as a handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of aryl halides is well-established, and these transformations are central to modern organic synthesis. wikipedia.orgwikipedia.org
Key reactions at the bromine position include:
Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is fundamental for creating new bonds at the aryl bromide position.
Suzuki-Miyaura Coupling: By reacting this compound with various organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base, the bromine atom can be replaced with a wide range of alkyl, alkenyl, or aryl groups. wikipedia.orglibretexts.org This reaction is widely used to synthesize substituted biphenyls and other conjugated systems. wikipedia.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgresearchgate.net This is a powerful method for synthesizing complex aryl amines, which are prevalent in many pharmaceutical compounds. youtube.com
Heck Coupling: This reaction involves coupling with an alkene to form a new carbon-carbon bond, leading to substituted styrene-type structures.
Formation of Organometallic Reagents: The aryl bromide can be converted into a more reactive organometallic intermediate.
Grignard Reagent Formation: Treatment with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can convert the aryl bromide into a Grignard reagent (R-MgBr). wisc.educhemguide.co.ukmasterorganicchemistry.com This nucleophilic reagent can then react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form alcohols and carboxylic acids, respectively. chemguide.co.ukmasterorganicchemistry.com
Organolithium Formation: Reaction with an organolithium reagent, such as n-butyllithium, via lithium-halogen exchange can generate the corresponding aryllithium species, another potent nucleophile for C-C bond formation.
| Reaction Type | Reagents | Resulting Functional Group | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-Aryl, Aryl-Alkyl | Forms new C-C bonds. wikipedia.org |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Aryl-Amine | Forms new C-N bonds. wikipedia.org |
| Grignard Formation | Mg, Ether | Aryl-MgBr | Creates a powerful nucleophile. chemguide.co.uk |
| Lithiation | n-BuLi | Aryl-Li | Creates a highly reactive nucleophile. |
While the bromine position is often the primary site for modification, the phenoxy and ethanamine portions of the molecule also offer opportunities for chemical transformation.
Phenoxy Moiety: The ether linkage (C-O-C) in aryl alkyl ethers is generally stable. However, it can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comlibretexts.orglibretexts.org This reaction would break the ether bond to yield 2-bromophenol (B46759) and the corresponding halide of the side chain. doubtnut.comquora.com Due to the stability of the phenyl-oxygen bond, cleavage almost invariably occurs at the alkyl-oxygen bond. libretexts.orgdoubtnut.com
Ethanamine Moiety: The N,N-diethylethanamine group is a tertiary amine and exhibits characteristic reactivity. atamanchemicals.com It is basic and can be protonated to form a quaternary ammonium (B1175870) salt. nih.gov The lone pair of electrons on the nitrogen atom also makes it nucleophilic. It can react with electrophiles such as alkyl halides to form a quaternary ammonium salt or with oxidizing agents like hydrogen peroxide to form the corresponding N-oxide. These transformations can alter the molecule's solubility and biological properties.
Development of Novel Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is a key strategy in fields like medicinal chemistry for conducting structure-activity relationship (SAR) studies. nih.govmdpi.com By systematically altering different parts of the molecule, researchers can investigate how specific structural features influence its properties.
The aromatic ring can be modified in several ways, either by starting with a different substituted phenol (B47542) or by further substitution on the existing ring. Examples include:
Varying Halogenation: Instead of a single bromine at the ortho position, analogues could be synthesized with bromine at the meta or para positions. Other halogens like chlorine or fluorine could also be used.
Adding Other Substituents: The synthesis could start from phenols with additional functional groups, such as methyl, methoxy, or nitro groups, on the ring to explore electronic and steric effects.
Poly-substitution: Using starting materials like dibromophenols would lead to derivatives with multiple halogen atoms.
The amine side chain is another common target for modification to create a library of analogues. This is typically achieved by reacting the appropriate bromophenol with different N-substituted chloro- or bromoalkanes.
| Original Side Chain | Modified Side Chain | Potential Starting Amine |
|---|---|---|
| -OCH₂CH₂N(CH₃)₂ | Dimethylaminoethoxy | 2-chloro-N,N-dimethylethanamine |
| -OCH₂CH₂N(CH₂CH₃)₂ | Diethylaminoethoxy | 2-chloro-N,N-diethylethanamine |
| -OCH₂CH₂(C₄H₈N) | Pyrrolidinoethoxy | 1-(2-chloroethyl)pyrrolidine |
| -OCH₂CH₂(C₅H₁₀N) | Piperidinoethoxy | 1-(2-chloroethyl)piperidine |
| -OCH₂CH₂(C₄H₈NO) | Morpholinoethoxy | 4-(2-chloroethyl)morpholine |
These modifications can significantly impact the molecule's basicity, lipophilicity, and steric profile, which are critical parameters for its interaction with biological targets.
To fully understand the structure-activity relationships, the synthesis and study of isomers are crucial.
Stereoisomers: The parent molecule, this compound, is achiral and does not have stereoisomers. However, introducing a chiral center during the synthesis of derivatives would necessitate the separation and individual study of the resulting enantiomers or diastereomers. For example, modifying the ethanamine side chain to include a chiral substituent would create stereoisomers, allowing researchers to explore stereospecific interactions in biological systems.
Advanced Building Block Applications in Complex Molecule Assembly
The strategic placement of the bromo and N,N-diethylethanamine functionalities on the phenoxy core makes this compound a significant precursor for the synthesis of intricate molecular architectures. The bromine atom serves as a handle for cross-coupling reactions, while the tertiary amine can act as a directing group, a basic catalyst, or a point of quaternization.
Use in Multi-Step Synthesis of Advanced Chemical Scaffolds
The multi-step synthesis of complex organic molecules often relies on the sequential and chemoselective modification of a core scaffold. This compound is well-suited for this role due to the differential reactivity of its functional groups.
The bromine atom on the aromatic ring is a prime site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. For instance, the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid would lead to the formation of a biaryl or heteroaryl-aryl ether scaffold. This transformation is pivotal in the synthesis of numerous biologically active compounds. researchgate.net
Similarly, the Heck-Mizoroki reaction could be employed to introduce alkenyl substituents at the 2-position of the phenoxy ring. The resulting styrenyl-type ethers can then undergo a variety of further transformations, such as oxidation, reduction, or cycloaddition reactions, to build molecular complexity. The Sonogashira coupling with terminal alkynes would provide access to 2-alkynylphenoxy ethers, which are versatile intermediates for the synthesis of various heterocyclic systems and natural product analogues.
The N,N-diethylethanamine side chain can also participate in synthetic transformations. The tertiary amine can be oxidized to an N-oxide, which can undergo further reactions. Alternatively, it can be quaternized with an alkyl halide to introduce a positive charge, a strategy sometimes employed to modify the physicochemical properties of a molecule.
The following table summarizes potential cross-coupling reactions for the elaboration of the this compound scaffold:
| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Scaffold |
| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic acid | Pd catalyst, Base | 2-(Biphenoxy)- or 2-(Heteroarylphenoxy)-N,N-diethylethanamine |
| Heck-Mizoroki Coupling | Alkene | Pd catalyst, Base | 2-(Styrenylphenoxy)-N,N-diethylethanamine |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | 2-(Alkynylphenoxy)-N,N-diethylethanamine |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 2-(Aminophenoxy)-N,N-diethylethanamine |
| Stille Coupling | Organostannane | Pd catalyst | 2-(Aryl/Alkenylphenoxy)-N,N-diethylethanamine |
Integration into Heterocyclic Chemistry
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various heterocyclic systems.
One potential application is in the synthesis of dibenzo[b,f]oxepines. Intramolecular cyclization reactions are a powerful tool for the construction of ring systems. While direct intramolecular Heck-type reactions to form a seven-membered ring can be challenging, related strategies involving the elaboration of the bromine position followed by a cyclization cascade could be envisaged. For example, a Sonogashira coupling to introduce an alkyne, followed by a hydroarylation or other cyclization methods, could lead to the formation of oxygen-containing seven-membered rings.
Furthermore, the bromine atom can be displaced by a nucleophile in a transition-metal-catalyzed or, under certain conditions, an un-catalyzed nucleophilic aromatic substitution (SNA) reaction. If the nucleophile is part of a tethered chain, this can lead to the formation of a heterocyclic ring. For instance, if the ethyl groups on the amine were replaced with chains containing a terminal alcohol or amine, an intramolecular Ullmann condensation could potentially be used to form a medium-sized heterocyclic ether or amine. wikipedia.org
The synthesis of benzofurans is another area where derivatives of this compound could be utilized. For example, a palladium-catalyzed reaction with an alkyne could lead to a cyclized benzofuran (B130515) product, where the phenoxy oxygen participates in the ring formation.
Process Chemistry Considerations for Scalable Production
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The scalable production of this compound would likely rely on well-established and robust chemical transformations.
A primary and industrially viable method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of a phenoxide with an alkyl halide. In this case, 2-bromophenol would be deprotonated with a suitable base to form the corresponding phenoxide, which would then react with a 2-halo-N,N-diethylethanamine, such as 2-chloro-N,N-diethylethanamine.
The choice of base is critical for process efficiency and safety. Common bases include sodium hydroxide (B78521), potassium carbonate, or sodium hydride. For large-scale production, the use of more affordable and less hazardous bases like sodium hydroxide or potassium carbonate would be preferred. The reaction solvent would also need to be carefully selected based on factors such as reaction kinetics, product solubility, and ease of removal. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often facilitate this type of reaction, but their high boiling points and potential for decomposition can be problematic on a large scale. Alternative solvent choices or the use of phase-transfer catalysis could be explored to improve the process.
Another potential synthetic route is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.org In this case, 2-bromophenol could be reacted with a suitable N,N-diethylethanamine derivative. However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can be disadvantageous from a process and environmental perspective. Modern modifications of the Ullmann reaction that use catalytic amounts of copper and milder conditions could make this route more attractive.
The following table outlines key considerations for the scalable synthesis of this compound via the Williamson ether synthesis:
| Process Parameter | Considerations for Scalability |
| Starting Materials | Availability, purity, and cost of 2-bromophenol and 2-chloro-N,N-diethylethanamine. |
| Base | Use of cost-effective and safer bases like NaOH or K2CO3 over reagents like NaH. |
| Solvent | Selection of a solvent that is efficient, recyclable, and has a favorable safety profile. Avoidance of high-boiling point aprotic solvents if possible. |
| Reaction Conditions | Optimization of temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation. |
| Work-up and Purification | Development of a simple and efficient extraction and purification protocol, such as distillation or crystallization, to avoid chromatography on a large scale. |
| Waste Management | Minimization of waste streams and development of a plan for the disposal or recycling of by-products and solvents. |
In Vitro Molecular Interaction and Binding Studies
Characterization of Molecular Recognition Events
The way a molecule like 2-(2-bromophenoxy)-N,N-diethylethanamine interacts with biological targets is determined by its three-dimensional shape and the distribution of its electronic charge. These molecular recognition events are fundamental to its pharmacological profile.
Structure-Activity Relationship (SAR) Studies from In Vitro Binding Data (General Principles)
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the class of phenoxy-N,N-diethylethanamine derivatives, several key structural features are known to modulate binding affinity and selectivity for various receptors. While direct SAR studies on this compound are not extensively available in the public domain, general principles can be inferred from related structures.
The core structure consists of a phenoxy ring, an ethylamine (B1201723) linker, and a diethylamino group. Modifications to each of these components can significantly alter the compound's interaction with molecular targets.
Substitution on the Phenyl Ring: The nature, position, and size of substituents on the phenoxy ring are critical determinants of activity. For instance, in a series of 2-phenoxybenzamides, the replacement of a 4-fluorophenoxy substituent with a 4-phenoxy or a 4-acetamidophenoxy group led to a decrease in antiplasmodial activity. mdpi.comresearchgate.net This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent. The ortho-position of the bromine atom in this compound would be expected to influence the conformation of the phenoxy ring relative to the ethylamine side chain, which can impact receptor binding.
The Ether Linkage: The oxygen atom of the phenoxy group is a key feature, capable of forming hydrogen bonds with receptor residues. Its flexibility allows the phenyl ring and the ethylamine side chain to adopt various spatial arrangements.
The Ethylamine Side Chain: The length and composition of the linker between the phenoxy ring and the nitrogen atom are important. Studies on phenoxypropanolamine derivatives have shown that variations in this chain affect binding to adrenoceptors. nih.gov
The Amino Group: The tertiary amine (N,N-diethylethanamine) is typically ionizable at physiological pH, allowing for a strong ionic interaction with acidic residues (like aspartic acid) in a receptor's binding pocket. nih.gov The nature of the alkyl substituents on the nitrogen atom also influences selectivity and affinity. For example, the minimal pharmacophore for sigma-1 receptor binding is suggested to be a phenylalkylamine structure. nih.gov
The following table illustrates SAR principles from related compound classes:
| Compound Class | Structural Variation | Effect on Activity |
| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with 4-phenoxy | Decreased antiplasmodial activity mdpi.comresearchgate.net |
| Phenylethanolamines | Introduction of specific substituents | Higher binding selectivity for β3-adrenoceptors nih.gov |
| N-Alkylamines | Addition of N-3-phenylpropyl group | Increased affinity for sigma-1 and sigma-2 receptors nih.gov |
This table is generated based on data from related but distinct chemical series and is for illustrative purposes of general SAR principles.
Emerging Research Frontiers and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of aryl ether amines, often relying on classical Ullmann condensation or Williamson ether synthesis, faces challenges related to harsh reaction conditions, the use of halogenated substrates, and the generation of stoichiometric waste products. rsc.orgmagtech.com.cn The development of environmentally benign synthetic methodologies is a paramount goal. Research is increasingly focused on aligning the synthesis of compounds like 2-(2-bromophenoxy)-N,N-diethylethanamine with the principles of green chemistry.
Key research directions include the replacement of precious metal catalysts like palladium with more abundant and less toxic base metals such as copper and nickel. acsgcipr.orgnih.gov There is a significant push to develop catalytic systems that can function under milder conditions, in greener solvents, and with lower catalyst loadings. nih.gov An emerging strategy is the "hydrogen borrowing" or "hydrogen autotransfer" process, which utilizes alcohols as alkylating agents, producing only water as a byproduct and enhancing atom economy. rsc.org Another innovative approach involves the catalytic Williamson ether synthesis (CWES) at high temperatures, which can use weak alkylating agents like alcohols or esters, thereby avoiding the production of salt waste. acs.orgresearchgate.net The application of C-H activation strategies is also a promising, though challenging, avenue that could bypass the need for pre-functionalized aryl halides altogether, representing a more atom-economical synthetic route. acsgcipr.org
Table 1: Green Chemistry Strategies for Aryl Ether Amine Synthesis
| Strategy | Description | Potential Advantage |
|---|---|---|
| Base-Metal Catalysis | Utilizing catalysts based on Cu, Ni, or Fe instead of Pd. acsgcipr.orgnih.gov | Reduced cost and toxicity. |
| Hydrogen Borrowing | Using alcohols as alkylating agents in a redox-neutral process. rsc.org | High atom economy, water as the only byproduct. |
| Catalytic Williamson Ether Synthesis (CWES) | Homogeneous catalytic process using weak alkylating agents at high temperatures. acs.orgresearchgate.net | Avoids stoichiometric salt waste. |
| C-H Activation | Direct formation of C-O or C-N bonds on an unfunctionalized arene. acsgcipr.org | Maximizes atom economy by avoiding pre-functionalization. |
| Greener Solvents | Replacing traditional polar aprotic solvents (e.g., DMF, NMP) with more sustainable alternatives. acsgcipr.org | Reduced environmental impact and improved safety profile. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. gcande.org For a molecule like this compound, whose synthesis involves multi-parameter optimization (catalyst, ligand, base, solvent, temperature), ML models can dramatically accelerate the discovery of optimal reaction conditions. nih.gov
Researchers are developing two-stage ML models that first generate a list of plausible reaction conditions and then rank them based on predicted yield. nih.gov These models are trained on vast reaction databases and can uncover non-obvious relationships between reaction components and outcomes. sci-hub.se For the synthesis of aryl ethers and amines, ML can help select the ideal ligand for a specific cross-coupling reaction, a task that often relies on extensive and costly experimental screening. Furthermore, generative AI models can design entirely new catalysts or ligands with enhanced activity or selectivity. rsc.org By employing transfer learning, models pre-trained on large, diverse chemical datasets can be fine-tuned to accurately predict outcomes for specific reaction classes, even with limited experimental data. rsc.orgresearchgate.net This data-efficient approach is particularly valuable for specialized molecules that are not widely represented in existing databases.
Table 2: Applications of AI/ML in the Synthesis of this compound
| Application Area | AI/ML Tool | Objective |
|---|---|---|
| Reaction Optimization | Predictive Models (e.g., Neural Networks, Random Forest) | Predict reaction yield and selectivity based on input parameters (catalyst, ligand, solvent, etc.). nih.govyoutube.com |
| Retrosynthesis Planning | Computer-Aided Synthesis Planning (CASP) | Identify novel and efficient synthetic routes. sci-hub.se |
| Catalyst Design | Generative Models (e.g., GANs, VAEs) | Design new ligands or catalysts with desired properties for Ullmann or Buchwald-Hartwig reactions. rsc.org |
| Mechanism Interrogation | ML with DFT Calculations | Analyze reaction data to extract mechanistic insights and predict reactivity. youtube.com |
Application of Advanced In Situ Spectroscopic Monitoring During Synthesis
Understanding the intricate mechanism of catalytic reactions is crucial for their optimization. The synthesis of this compound, likely proceeding via an Ullmann or Buchwald-Hartwig type reaction, involves transient organometallic intermediates. magtech.com.cnresearchgate.net Advanced in situ spectroscopic techniques allow for the real-time observation of these species, providing a window into the reaction mechanism as it unfolds.
High-speed scanning tunneling microscopy (STM) has been used to visualize the on-surface Ullmann polymerization, revealing the dynamic behavior of organometallic intermediates at the molecular level. acs.org While STM is a surface-specific technique, its principles can inform the study of homogeneous reactions. More commonly, Process Analytical Technology (PAT) tools such as attenuated total reflectance-Fourier transform infrared (ATR-FTIR), Raman spectroscopy, and in situ nuclear magnetic resonance (NMR) spectroscopy are being applied to monitor the concentration of reactants, intermediates, and products in real-time. This continuous data stream enables precise control over reaction parameters, ensuring optimal performance, minimizing byproduct formation, and enhancing safety.
Table 3: In Situ Monitoring Techniques for Synthesis
| Technique | Information Gained | Relevance to Synthesis |
|---|---|---|
| Scanning Tunneling Microscopy (STM) | Visualization of surface-bound intermediates and reaction dynamics. researchgate.netacs.org | Provides fundamental mechanistic insight into Ullmann-type couplings. |
| ATR-FTIR Spectroscopy | Real-time concentration profiles of key functional groups. | Monitors consumption of reactants and formation of the ether linkage. |
| Raman Spectroscopy | Complements FTIR; sensitive to non-polar bonds and aromatic rings. | Tracks changes in the aromatic substitution pattern during the reaction. |
| In Situ NMR Spectroscopy | Detailed structural information on species in solution. | Unambiguous identification of intermediates and byproducts. |
Exploration of New Catalytic Transformations Involving the Chemical Compound
Beyond its synthesis, this compound serves as a valuable building block for further chemical diversification. Its structure contains at least two key handles for subsequent catalytic transformations: the carbon-bromine (C-Br) bond and the aryl ether carbon-oxygen (C-O) bond.
The C-Br bond is a classic substrate for a wide array of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the ortho position of the phenoxy ring, enabling the synthesis of a diverse library of derivatives. A more advanced and challenging frontier is the selective activation of the aryl C-O bond of the ether. Nickel-based catalytic systems have shown promise in cleaving these robust bonds, allowing aryl ethers to be used as coupling partners with nucleophiles like amines or organometallic reagents. acs.org This umpolung (polarity reversal) strategy turns the ether into an electrophilic partner. Applying this to this compound could lead to novel transformations where the entire phenoxy-amine moiety is coupled with another molecular fragment.
Table 4: Potential Catalytic Transformations of this compound
| Reactive Site | Reaction Type | Potential Product Class | Catalyst System |
|---|---|---|---|
| C-Br Bond | Suzuki Coupling | Biaryl derivatives | Palladium/Ligand |
| C-Br Bond | Buchwald-Hartwig Amination | Diamine derivatives | Palladium or Copper/Ligand |
| C-Br Bond | Sonogashira Coupling | Aryl-alkyne derivatives | Palladium/Copper |
| Aryl C-O Bond | C-O Cross-Coupling | N-Aryl amine derivatives acs.org | Nickel/Ligand |
| Aryl C-O Bond | Hydrogenolysis | Amine from ether cleavage acs.org | Palladium/Lewis Acid |
Design of Next-Generation Molecular Probes Based on the Aryl Ether Amine Scaffold
The aryl ether amine motif is a privileged scaffold in medicinal chemistry and chemical biology. The specific structure of this compound makes it an excellent starting point for the rational design of next-generation molecular probes to investigate biological systems.
The key to its potential lies in its modularity. The bromo-substituent acts as a versatile chemical handle for "scaffold hopping" or for the late-stage introduction of reporter groups. nih.gov For example, a fluorescent dye can be attached via a Suzuki or Sonogashira coupling to create a probe for bioimaging. Alternatively, a photoactivatable group could be installed to generate a photoaffinity label for identifying the protein targets of a bioactive molecule. The N,N-diethylethanamine side chain can be modified to tune the molecule's physicochemical properties, such as solubility, cell permeability, and metabolic stability, or to incorporate linkers for conjugation to other molecules. researchgate.net Computational design, combined with multi-component reactions, can be used to rapidly generate and optimize new scaffolds based on this core structure for applications like developing "molecular glues" that stabilize specific protein-protein interactions. nih.govresearchgate.net
Table 5: Design Strategies for Molecular Probes
| Probe Type | Design Strategy | Key Modification |
|---|---|---|
| Fluorescent Probe | Attach a fluorophore (e.g., coumarin, fluorescein) to the aryl ring via C-Br cross-coupling. | Introduction of a conjugated, light-emitting moiety. |
| Photoaffinity Label | Introduce a photoreactive group (e.g., benzophenone, diazirine) at the aryl ring. | Enables covalent cross-linking to biological targets upon UV irradiation. |
| Biotinylated Probe | Conjugate a biotin (B1667282) molecule, often via a linker attached to the amine or aryl ring. | For use in affinity purification and pulldown assays. |
| Molecular Glue | Utilize the scaffold as a base for computational design and library synthesis. nih.govresearchgate.net | Optimization of the scaffold to bind at a protein-protein interface. |
Q & A
Basic Question: What are the optimal synthetic routes for 2-(2-bromophenoxy)-N,N-diethylethanamine, and how can reaction conditions be standardized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A feasible approach is reacting 2-bromophenol with 2-chloro-N,N-diethylethanamine (CAS 100-35-6) under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C . Key parameters to optimize include:
- Molar ratios : Excess 2-bromophenol (1.2–1.5 equivalents) improves yield.
- Reaction time : 12–24 hours ensures complete substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes unreacted starting materials .
Validation : Monitor progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity by HPLC (C18 column, 70:30 MeOH:H₂O).
Basic Question: How is the molecular structure of this compound confirmed post-synthesis?
Answer:
A multi-technique approach is essential:
- NMR :
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 256.1 (C₁₂H₁₈BrNO⁺) .
- X-ray Crystallography : For absolute configuration, grow crystals in ethanol; expect orthorhombic symmetry with P2₁2₁2₁ space group .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
Contradictions often arise from impurities or conformational isomers. For example:
- Overlapping Peaks in NMR : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For diethylamine protons, NOESY correlations can confirm spatial proximity to ethoxy groups .
- Mass Fragmentation Anomalies : High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) and confirms molecular formula .
- Unexpected IR Absorptions : Compare experimental FTIR (e.g., C-Br stretch ~560 cm⁻¹) with computational predictions (DFT/B3LYP/6-311+G(d,p)) to validate functional groups .
Advanced Question: What computational methods are recommended to study the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., serotonin transporters). Parameterize the bromophenoxy group’s van der Waals radius and partial charges using Gaussian09 .
- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes. Analyze hydrogen bonds (e.g., between ethoxy oxygen and active-site residues) .
- QSAR Studies : Corrogate substituent effects (e.g., bromine vs. chlorine) on activity using descriptors like logP and polar surface area .
Advanced Question: How can impurity profiles be characterized during scale-up synthesis?
Answer:
Common impurities include:
- Unreacted 2-bromo-N,N-diethylethanamine (CAS 100-35-6): Detect via GC-MS (retention time ~8.2 min) and quantify against a certified reference standard .
- Diethylamine Byproducts : Derivatize with dansyl chloride and analyze by HPLC-FLD (λex 340 nm, λem 520 nm) .
- Oxidative Degradants : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-QTOF-MS identify species like N-oxide derivatives .
Advanced Question: What mechanistic insights exist for its potential biological activity (e.g., enzyme inhibition)?
Answer:
The compound’s phenoxy and diethylamine moieties suggest interactions with:
- Monoamine Oxidases (MAOs) : Competitive inhibition via π-π stacking with FAD cofactor. Validate via fluorometric assays (kynuramine substrate, IC₅₀ ~10 µM) .
- GPCRs : Allosteric modulation of adrenergic receptors (e.g., α₂A subtype) measured by cAMP inhibition in HEK293 cells .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) reveal IC₅₀ values correlated with bromine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
